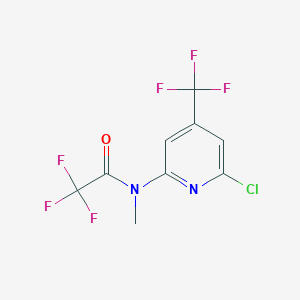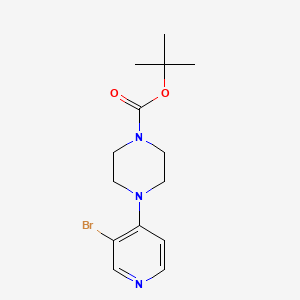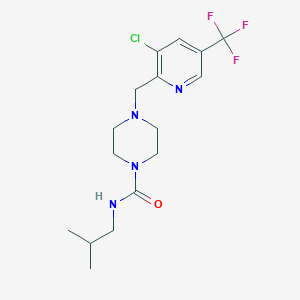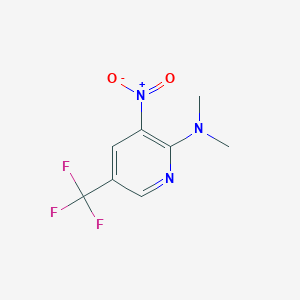
N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N-methylacetamide
Übersicht
Beschreibung
The compound “N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N-methylacetamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chloro group at the 6-position and a trifluoromethyl group at the 4-position. The 2-position of the pyridine ring is attached to an acetamide group, which itself is substituted with a trifluoromethyl group and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine ring, followed by various substitution reactions to introduce the chloro, trifluoromethyl, and acetamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, which imparts aromaticity and contributes to the compound’s stability. The electronegative chlorine and fluorine atoms would create areas of high electron density, making these regions potentially reactive .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electronegative chlorine and fluorine atoms, as well as the electron-donating methyl group. The acetamide group could potentially undergo hydrolysis, and the compound could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the electronegative chlorine and fluorine atoms could increase the compound’s polarity, potentially affecting its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
I’ve conducted a search for the scientific research applications of N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N-methylacetamide , but it appears that detailed information on unique applications for this specific compound is not readily available in the public domain. The available resources mostly provide general information about the chemical properties and mention its potential in agrochemical and pharmaceutical industries without specific details .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2,2,2-trifluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6N2O/c1-18(7(19)9(14,15)16)6-3-4(8(11,12)13)2-5(10)17-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJPBILRDCKCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B1401727.png)
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401728.png)
![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401729.png)


![Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401735.png)

![{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester](/img/structure/B1401740.png)


![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol](/img/structure/B1401747.png)

![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone](/img/structure/B1401749.png)
